molecular formula C12H18N2O4 B1212751 Furosin CAS No. 19746-33-9

Furosin

Katalognummer: B1212751
CAS-Nummer: 19746-33-9
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: YQHPCDPFXQXCMV-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid, also known as Fmoc-Lys(Fur-OH)-OH, is a synthetic amino acid derivative that has gained attention in scientific research due to its unique structure and properties.

Wissenschaftliche Forschungsanwendungen

Indikator für die Lebensmittelqualität

Furosin wird häufig als Marker verwendet, um die Qualität von Lebensmitteln zu beurteilen. Es entsteht in den frühen Stadien der Maillard-Reaktion, die zwischen Aminosäuren und reduzierenden Zuckern während der Verarbeitung und Lagerung von Lebensmitteln abläuft . Hohe this compound-Konzentrationen können auf eine übermäßige Hitzebehandlung oder schlechte Lagerbedingungen hinweisen, was es zu einem wertvollen Instrument zur Gewährleistung der Lebensmittelsicherheit und -qualität macht.

Toxikologische Studien

Studien haben gezeigt, dass this compound toxische Wirkungen auf tierische Organe wie Leber und Nieren haben kann . Dies hat zu seiner Verwendung in der toxikologischen Forschung geführt, um die Auswirkungen von Lebensmittelverarbeitungsnebenprodukten auf die Gesundheit zu verstehen und sichere Verzehrmengen zu ermitteln.

Verarbeitung von Geweihsamt

In der traditionellen Medizin wird Geweihsamt auf verschiedene Weise verarbeitet, und der Furosingehalt kann verwendet werden, um diese Prozesse zu überwachen. So beeinflussen verschiedene Verarbeitungsmethoden wie Gefriertrocknung und Kochen den Furosingehalt, der als Referenz für die Herstellung von Geweihsamt mit niedrigem Furosingehalt und die Abschätzung der Verbraucheraufnahme dienen kann .

Verarbeitung von Kakaobohnen

Der Furosingehalt wird bei der Verarbeitung von Kakaobohnen analysiert, um die Auswirkungen von Rösten und Alkalisierung auf die Bildung von Amadori-Verbindungen zu beurteilen. Der Furosingehalt in Kakaobohnen kann je nach Temperatur und Dauer des Röstens sowie je nach Art des verwendeten Alkalisierungsmittels variieren . Dies ist entscheidend für die Optimierung des Kakaogeschmacks und die Reduzierung potenzieller Gesundheitsrisiken.

Apoptoseforschung

This compound wurde auf seine Rolle bei der Induktion der Apoptose untersucht, einem Prozess des programmierten Zelltods. Forschungen mit Zellfärbetechniken wie Annexin V/PI-Färbung haben die Auswirkungen von this compound auf die Zell-Apoptose untersucht und zu unserem Verständnis zellulärer Mechanismen und potenzieller therapeutischer Anwendungen beigetragen .

Entwicklung chemischer Analysenmethoden

Die Quantifizierung von this compound in verschiedenen Substanzen erfordert präzise analytische Methoden. Studien haben Techniken wie UPLC-MS/MS verwendet, um den Furosingehalt zu messen, was zur Entwicklung neuer analytischer Methoden für die Lebensmittel- und Pharmaanalyse beiträgt .

Wirkmechanismus

Target of Action

Furosine, also known as (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid or Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl, primarily targets the cells in the liver and kidneys . It has been shown to have a significant impact on kidney cells, particularly the Hek-293 cell line .

Mode of Action

Furosine interacts with its targets by inducing DNA damage and cell death . It has been observed to cause a significant reduction in cell viability and induce DNA damage in kidney cells at a concentration of 50 mg/L .

Biochemical Pathways

Furosine affects the RIPK1/RIPK3/MLKL pathway, which is involved in necroptosis, a form of programmed cell death . Furosine exposure leads to the activation of the upstream gene phospholipase A2 gamma (PLA2-3), which regulates the level of lysophosphatidylcholine 18:0 (LPC (18:0)) . This, in turn, activates the expression of RIPK1, RIPK3, P-MLKL, and inflammatory factors including tumor necrosis factor α (TNF-α) and interleukin (IL-1β), both in liver tissue and in primary hepatocytes .

Pharmacokinetics

It is known that furosine is a maillard reaction product, which are typically formed during the heat treatment of food . The absorption, distribution, metabolism, and excretion (ADME) properties of furosine, and their impact on its bioavailability, remain to be fully elucidated.

Result of Action

The action of furosine results in DNA damage and cell death, particularly in kidney cells . It causes inflammation and pathological changes in liver tissue, which can lead to hepatocyte toxicosis and liver damage .

Action Environment

The action of furosine can be influenced by environmental factors such as heat treatment during food processing . The extent of the Maillard reaction, which produces furosine, can vary significantly depending on the specific conditions of heat treatment . This can potentially influence the amount of furosine that is ingested and subsequently interacts with cells in the body.

Safety and Hazards

This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact .

Zukünftige Richtungen

This involves understanding the current state of research on the compound and potential future applications or areas of study .

Eigenschaften

IUPAC Name

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPCDPFXQXCMV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19746-33-9
Record name Furosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19746-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XU89FM3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is furosine and how is it formed?

A: Furosine is an amino acid derivative formed during the early stages of the Maillard reaction. This reaction occurs when reducing sugars, like lactose or glucose, react with the amino acid lysine in the presence of heat. The initial product is a lactulosyllysine, which then degrades to form furosine during acid hydrolysis [, , , , , , ].

Q2: Why is furosine content important in food science?

A: Furosine is a valuable indicator of heat damage in processed foods. Elevated levels of furosine typically correlate with a decrease in protein quality, specifically the availability of the essential amino acid lysine [, , , , ].

Q3: What types of food products are commonly analyzed for furosine content?

A: Furosine analysis is frequently employed to assess the quality and processing conditions of various food products, including milk (pasteurized, UHT), milk powder, cheese, honey, royal jelly, infant cereals, jams, fruit-based infant foods, pasta, cooked ham, and breakfast cereals [, , , , , , , , , , , , , , , , ].

Q4: What analytical techniques are commonly employed for furosine determination?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, is the most widely used technique for furosine analysis [, , , , , , , , ]. Other methods include capillary electrophoresis (CE), ion-pair reversed-phase liquid chromatography (IP-RP HPLC), and stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) [, , , , ].

Q5: How does the choice of hydrolysis conditions influence furosine analysis?

A: The concentration of hydrochloric acid (HCl) used during sample hydrolysis significantly affects the yield of furosine. Research suggests that 10M HCl with a protein-to-acid ratio of 1 mg/mL maximizes furosine formation [].

Q6: What factors can influence the formation of furosine during food processing?

A6: Several factors contribute to furosine formation, including:

  • Heating Time and Temperature: Higher temperatures and prolonged heating times generally lead to increased furosine levels [, , , , ].
  • Sugar Content: The presence of reducing sugars, such as lactose and glucose, is essential for the Maillard reaction to proceed and generate furosine [, , , , ].
  • Protein Source and Concentration: The type and concentration of protein present in the food can influence furosine formation rates [, , ].
  • Storage Conditions: Storage temperature and duration can impact furosine levels in processed foods. Elevated temperatures accelerate furosine formation during storage [, , , , ].

Q7: Can furosine content be used to differentiate between different milk processing methods?

A: Yes, furosine levels can help differentiate between milk treated with different heat intensities. For example, UHT milk typically exhibits higher furosine content compared to pasteurized milk due to the more intense heat treatment involved in UHT processing [, , , , ].

Q8: How does the addition of reconstituted milk powder affect the furosine content of milk?

A: Adding reconstituted milk powder to milk generally increases its furosine content. This is because milk powder undergoes heat treatment during its production, leading to some degree of Maillard reaction and furosine formation [, , ].

Q9: Is furosine a reliable indicator of honey freshness?

A: Research suggests that furosine can be a potential marker for assessing honey freshness. Freshly collected honey tends to have lower furosine content compared to honey that has been stored for longer periods or subjected to heat treatment [, , ].

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